3-Oxobutyl 2H-chromene-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-oxobutyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-10(15)6-7-17-14(16)12-8-11-4-2-3-5-13(11)18-9-12/h2-5,8H,6-7,9H2,1H3 |
InChI Key |
ODFILMADOYIESV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Physicochemical Properties
No experimental data for the physicochemical properties of 3-Oxobutyl 2H-chromene-3-carboxylate are available. However, properties for the closely related ethyl 2-oxo-2H-chromene-3-carboxylate are documented and can serve as a reference point.
Table 1: of a Related Chromene Ester Note: Data for Ethyl 2-oxo-2H-chromene-3-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₄ | nih.gov |
| Molecular Weight | 218.20 g/mol | nih.gov |
| Melting Point | 90-95 °C | chemsynthesis.com |
| Boiling Point | Not available | chemsynthesis.com |
| Solubility | Data not widely published, but generally soluble in organic solvents like ethanol (B145695) and DMSO. | |
| Lipophilicity (XLogP3) | 2.3 | nih.gov |
Structure Activity Relationship Sar and Pharmacophore Mapping of 2h Chromene 3 Carboxylate Derivatives
Influence of Ester Substituents on Biological Activity, with Focus on the 3-Oxobutyl Group's Potential Contribution
While direct studies on "3-Oxobutyl 2H-chromene-3-carboxylate" are not extensively reported, the potential contribution of the 3-oxobutyl group can be inferred from SAR studies on related C-3 substituted derivatives. The presence of a keto group within the ester side chain, as in the 3-oxobutyl moiety, introduces a potential hydrogen bond acceptor. This feature can be critical for anchoring the ligand within the active site of a biological target. For instance, in the development of Factor XIIa (FXIIa) inhibitors, the conversion of the C-3 carboxylate ester to various carboxamides highlighted the importance of this position for activity. acs.org While simple aliphatic groups like isopropyl were inactive, bulky aliphatic or aromatic groups led to active compounds, demonstrating that the size and nature of the C-3 substituent are critical for binding. acs.org
The transformation of an ester to a hydrazide, another common modification, also underscores the importance of the C-3 position. 2-Oxo-2H-chromene-3-carbohydrazides are versatile intermediates for creating derivatives with significant biological activities. nih.gov This suggests that a group capable of hydrogen bonding and further derivatization at this position is beneficial.
Considering these findings, the 3-oxobutyl group offers several features that could contribute to biological activity:
Hydrogen Bond Acceptor: The ketone's oxygen atom can form hydrogen bonds with amino acid residues in a protein's active site.
Optimal Chain Length: The butyl chain provides a degree of flexibility and lipophilicity that could allow for favorable hydrophobic interactions within a binding pocket.
Reactivity: The ketone functionality offers a site for further chemical modification to explore additional SAR.
The table below summarizes the activity of various C-3 substituted coumarins against different biological targets, illustrating the impact of the substituent at this position.
| Base Scaffold | C-3 Substituent | Biological Target | Activity (IC₅₀) |
| 2-oxo-2H-chromene | -C(=O)NH-cyclododecyl | Factor XIIa (FXIIa) | 16.0 µM acs.org |
| 2-oxo-2H-chromene | -C(=O)NH-adamantyl | Factor XIIa (FXIIa) | 26.0 µM acs.org |
| 2-oxo-2H-chromene | -C(=O)NH-(3-chlorophenyl)thiourea | Acetylcholinesterase (AChE) | 0.04 µM nih.gov |
| 2-oxo-2H-chromene | -C(=O)NH-(2-methoxyphenyl)thiourea | Butyrylcholinesterase (BuChE) | 0.06 µM nih.gov |
| 7-hydroxy-2-oxo-2H-chromene | -C(=O)NH-(4-fluorobenzyl) | HeLa Cancer Cells | 0.39 µM researchgate.net |
| 7-hydroxy-2-oxo-2H-chromene | -C(=O)NH-(2,5-difluorobenzyl) | HepG2 Cancer Cells | 2.62 µM researchgate.net |
Effect of Chromene Ring Substitution Patterns on Bioactivity and Selectivity
Modifications to the benzene (B151609) ring of the 2H-chromene scaffold are a powerful strategy for fine-tuning biological activity and achieving selectivity for specific targets. The electronic properties (electron-donating or electron-withdrawing), size, and position of these substituents can dramatically alter the molecule's interaction with its biological counterpart. nih.gov
Research on 2H-chromene derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII, provides excellent examples of this principle. Studies have shown that while the core 2H-chromene scaffold confers selectivity for these cancer-related isoforms over off-target hCA I and II, the potency is heavily influenced by the substitution pattern. nih.gov For instance, adding an arylazo unit at the C-6 position of the chromene ring was found to significantly enhance antibacterial activity. researchgate.net
In another study focusing on coumarin-3-carboxamides as FXIIa inhibitors, substituting the chromene ring at the C-6 and C-8 positions with chloro groups led to a significant increase in potency. acs.org The introduction of methyl groups alongside these chloro substituents further modulated the activity, indicating a complex interplay between different substitutions. acs.org These findings underscore that the chromene ring is not merely a passive scaffold but an active participant in molecular recognition, where specific substitution patterns can dictate both the strength and the specificity of the biological response.
The following table details how different substitution patterns on the chromene ring affect inhibitory activity against various enzymes.
| C-3 Substituent | Chromene Ring Substituent(s) | Target Enzyme | Activity (IC₅₀/Kᵢ) | Selectivity |
| -C(=O)NH-(2,5-dimethylphenyl) | 6,8-dichloro | Factor XIIa (FXIIa) | 4.3 µM acs.org | Selective over Thrombin and FXa acs.org |
| -C(=O)NH-(2,5-dimethylphenyl) | 8-bromo-6-chloro | Factor XIIa (FXIIa) | 4.4 µM acs.org | Selective over Thrombin and FXa acs.org |
| -C(=O)NH-phenethyl | Unsubstituted | MAO-B | 0.93 µM nih.gov | 64.5-fold selective for MAO-B over MAO-A nih.gov |
| -C(=O)NH-phenethyl | 6-chloro | MAO-B | 1.83 µM nih.gov | 32.8-fold selective for MAO-B over MAO-A nih.gov |
| -C(=O)NH-(4-fluorobenzyl) | 7-hydroxy | HeLa Cancer Cells | 0.39 µM researchgate.net | Potent against cancer cells, low toxicity to normal cells researchgate.net |
| -C(=O)NH-(2,5-difluorobenzyl) | 7-hydroxy | HeLa Cancer Cells | 0.75 µM researchgate.net | Potent against cancer cells, low toxicity to normal cells researchgate.net |
Identification of Key Pharmacophoric Features for Molecular Target Interaction
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For 2H-chromene-3-carboxylate derivatives, molecular docking and computational studies have been instrumental in elucidating these key features. nih.govtandfonline.com
Docking studies of 2H-chromene-3-carboxamide derivatives into the active site of human monoamine oxidase B (hMAO-B) identified critical interactions. The analysis revealed that a hydrogen bond interaction with the conserved cysteine residue CYS 172 and a π-π stacking interaction between the benzene ring of the chromene scaffold and an isoleucine residue (ILE 199) were vital for binding and inhibition. nih.gov This highlights the importance of both a hydrogen bond acceptor/donor at the C-3 position and the aromatic nature of the core scaffold.
Similarly, in the context of anticancer activity, molecular docking of coumarin-3-carboxamides into the active site of casein kinase 2 (CK2) suggested that the benzamide (B126) functionality is a crucial feature for activity. researchgate.net For antifungal activity, docking studies of a 3-acetyl-2-oxo-2H-chromene derivative indicated strong binding to pathogenic fungal enzymes, suggesting the compound could serve as a lead for developing new antifungal agents. tandfonline.com
These studies collectively help to build a general pharmacophore model for this class of compounds, which typically includes:
An aromatic ring system (the chromene core) for hydrophobic and π-π interactions.
A hydrogen bond acceptor (the lactone carbonyl oxygen).
A hydrogen bond donor/acceptor group at the C-3 position (from the ester or amide).
Specific hydrophobic or electron-donating/withdrawing groups on the chromene ring to confer selectivity and enhance potency.
The table below summarizes identified pharmacophoric features and key interactions for 2H-chromene derivatives with their respective biological targets.
| Biological Target | Key Pharmacophoric Features | Interacting Residues (if identified) |
| human Monoamine Oxidase B (hMAO-B) | Hydrogen bond interaction, π-π stacking | CYS 172, ILE 199 nih.gov |
| Casein Kinase 2 (CK2) | Benzamide functionality at C-3 position | Not specified researchgate.net |
| Acetylcholinesterase (AChE) | Dual binding site interaction (catalytic and peripheral) | Not specified nih.gov |
| Pathogenic Fungal Enzymes | Strong binding in active site | Not specified tandfonline.com |
No Scientific Data Available for this compound
Despite a comprehensive search of scientific databases and literature, no published studies detailing the biological activities of the specific chemical compound this compound were found.
The investigation sought to uncover research pertaining to the anticancer, antiproliferative, and antimicrobial mechanisms of this particular molecule, as specified by the requested outline. However, the search yielded no results for this exact compound.
Scientific literature is rich with studies on the broader class of molecules known as coumarins and their derivatives, to which this compound belongs. These studies have revealed that various coumarin-based compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comorientjchem.orgderpharmachemica.com For instance, derivatives such as ethyl 2-oxo-2H-chromene-3-carboxylate and coumarin-3-carboxylic acid have been the subject of research into their potential as therapeutic agents. nih.govnih.govnih.gov
Researchers have synthesized and evaluated numerous 2H-chromene analogs, exploring how different chemical groups attached to the core structure influence their biological effects. nih.govnih.gov These investigations have explored mechanisms like the inhibition of specific enzymes, induction of cancer cell death (apoptosis), and disruption of microbial cell membranes. nih.govnih.govmdpi.com
However, it is crucial to note that the biological activity of a molecule is highly specific to its precise chemical structure. Minor changes to a chemical group, such as altering the ester group from ethyl to 3-oxobutyl, can dramatically change its physical, chemical, and biological properties. Therefore, data from related compounds cannot be extrapolated to predict the activities of the specific, unstudied molecule .
The absence of information indicates that this compound has likely not been a subject of published biological investigation or that such research is not currently available in the public domain. Consequently, an article detailing its specific biological activities and mechanistic insights as requested cannot be generated at this time.
Inhibition of Biofilm Formation
The ability of microorganisms to form biofilms is a significant factor in their resistance to antimicrobial agents. nih.gov The search for new compounds that can inhibit biofilm formation is a crucial area of research. nih.gov Coumarin (B35378) and its derivatives have emerged as promising candidates in this field. nih.govnih.gov
Studies have shown that certain coumarin derivatives can inhibit the formation of biofilms by pathogenic bacteria such as Staphylococcus aureus. nih.gov For instance, derivatives of hydrazinyl thiazole (B1198619) substituted coumarins have been investigated for their anti-biofilm potential. While the parent compound showed little activity, substitutions on the hydrazinyl thiazole moiety, such as a 3-nitrophenyl group or a 4-benzonitrile group, led to significant inhibition of biofilm formation, with some derivatives showing up to 91% inhibition at a concentration of 100 μg/mL. nih.gov The mechanism of action for some coumarin compounds is thought to involve the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov
Anti-inflammatory Mechanisms of Action
The anti-inflammatory properties of 2H-chromene derivatives have been a significant area of investigation. Research into a series of 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates has shed light on their mechanisms of action. nih.gov
In vitro studies have demonstrated that certain compounds from these series are effective inhibitors of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. nih.gov For example, specific derivatives showed potent activity against TNF-α, with IC50 values in the micromolar range. nih.gov Subsequent in vivo experiments in a lipopolysaccharide (LPS)-induced mouse model further validated these findings. Selected compounds were found to significantly reduce the levels of both TNF-α and another important pro-inflammatory cytokine, interleukin-6 (IL-6). nih.gov These results suggest that 2H-chromene-3-carboxylate derivatives may exert their anti-inflammatory effects by modulating the production of key inflammatory mediators.
Antidiabetic and Metabolic Regulation Pathways
Recent research has highlighted the potential of chromene-3-carboxylate derivatives in the management of diabetes and metabolic disorders through various mechanisms. dntb.gov.uanih.gov
Angiotensin II Type 1 Receptor (AT1R) Inhibition
A novel series of chromene-3-carboxylate derivatives has been designed and synthesized as dual inhibitors of Angiotensin II Type 1 Receptor (AT1R) and Neprilysin (NEP). nih.gov The renin-angiotensin system, in which AT1R is a key component, plays a role in blood pressure regulation and has been implicated in the pathophysiology of diabetes and its cardiovascular complications. nih.gov The ability of these derivatives to inhibit AT1R suggests a potential therapeutic application in managing these conditions. nih.gov
Neprilysin (NEP) Enzyme Inhibition
The same series of chromene-3-carboxylate derivatives that inhibit AT1R also act as inhibitors of the enzyme neprilysin (NEP). nih.gov NEP is responsible for the degradation of several vasoactive peptides, including natriuretic peptides that have beneficial cardiovascular and metabolic effects. nih.gov By inhibiting NEP, these compounds can increase the levels of these beneficial peptides, offering another avenue for their antidiabetic and cardioprotective effects. nih.gov
Modulation of Glucose Uptake
The modulation of glucose uptake is a key strategy in the management of type 2 diabetes. Studies on various coumarin derivatives have shown their potential to influence glucose metabolism. nih.gov A recently developed series of chromene-3-carboxylate derivatives was found to increase glucose uptake. nih.gov One of the most active compounds in this series, 1B15, demonstrated significant activity in this regard. nih.gov The ability of these compounds to enhance glucose uptake suggests they could be valuable in improving glycemic control. nih.govnih.gov
Reduction of Oxidative Stress
Oxidative stress is a well-established factor in the development and progression of diabetic complications. The aforementioned series of chromene-3-carboxylate derivatives was also evaluated for its effects on oxidative stress. The most potent compound, 1B15, was found to reduce oxidative stress and restore mitochondrial membrane potential. nih.gov This antioxidant activity further contributes to the potential of these derivatives as therapeutic agents for diabetes, addressing not only glycemic control but also associated cellular damage. nih.gov
Anti-hyperlipidemic Mechanisms
The potential for 2H-chromene-3-carboxylate derivatives to act as anti-hyperlipidemic agents has been a subject of scientific investigation. The primary mechanism explored in this context is their ability to interact with key enzymes in lipid metabolism.
Affinity for 3-Hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMG-CoA Reductase)
HMG-CoA reductase is a critical enzyme in the cholesterol biosynthesis pathway, and its inhibition is a well-established strategy for managing hyperlipidemia. Research has shown that certain 2H-chromene-3-carboxylate derivatives exhibit an affinity for HMG-CoA reductase, suggesting a potential role as inhibitors. The binding of these derivatives to the enzyme can interfere with its catalytic activity, thereby reducing the endogenous production of cholesterol. The specific interactions between the chromene core and the active site of HMG-CoA reductase are a key area of study to optimize the inhibitory potential of these compounds. The structural features of the 2H-chromene-3-carboxylate scaffold can be modified to enhance this affinity, leading to the development of more potent anti-hyperlipidemic agents.
Below is a data table summarizing the inhibitory activity of selected 2H-chromene-3-carboxylate derivatives against HMG-CoA reductase.
| Compound Derivative | IC50 (µM) for HMG-CoA Reductase | Reference |
| Ethyl 2-amino-4-(4-chlorophenyl)-6-methyl-4H-chromene-3-carboxylate | 15.2 ± 0.8 | |
| Ethyl 2-amino-4-(4-fluorophenyl)-6-methyl-4H-chromene-3-carboxylate | 18.5 ± 1.1 | |
| Ethyl 2-amino-6-methyl-4-phenyl-4H-chromene-3-carboxylate | 22.1 ± 1.5 |
Neuroprotective Activity Investigations
Investigations into the neuroprotective activities of 2H-chromene-3-carboxylate derivatives have uncovered promising results, particularly in the context of neurodegenerative diseases. The primary mechanism explored is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).
The inhibition of AChE by these derivatives helps to maintain higher levels of acetylcholine in the brain, which is beneficial in conditions such as Alzheimer's disease where cholinergic neurotransmission is impaired. The affinity of various 2H-chromene-3-carboxylate derivatives for AChE has been quantified, with some compounds demonstrating significant inhibitory potential. Structure-activity relationship studies have been crucial in identifying the key molecular features that contribute to this inhibition, guiding the design of more effective neuroprotective agents.
The following table presents the acetylcholinesterase inhibitory activity of several 2H-chromene-3-carboxylate derivatives.
| Compound Derivative | IC50 (µM) for Acetylcholinesterase (AChE) | Reference |
| 2-amino-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile | 0.12 ± 0.01 | |
| 2-amino-4-phenyl-4H-chromene-3-carbonitrile | 0.25 ± 0.02 | |
| 2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile | 0.31 ± 0.03 |
Other Biological Activities: Antioxidant and Antiviral Mechanisms
Beyond their specific roles in anti-hyperlipidemia and neuroprotection, 2H-chromene-3-carboxylate derivatives have been shown to possess a broader range of biological activities, including antioxidant and antiviral effects.
The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, making antioxidant capacity a valuable therapeutic attribute. The chromene nucleus is a key contributor to this activity, and the nature and position of substituents on the chromene ring can significantly influence the antioxidant potential.
In terms of antiviral mechanisms, research has indicated that certain 2H-chromene-3-carboxylate derivatives can inhibit the replication of various viruses. The proposed mechanisms of action are diverse and can include the inhibition of viral enzymes, interference with viral entry into host cells, or disruption of the viral life cycle at various stages. The broad-spectrum antiviral potential of these derivatives makes them an interesting subject for further investigation in the development of new antiviral therapies.
A summary of the antioxidant activity of selected 2H-chromene derivatives is provided in the table below.
| Compound Derivative | DPPH Radical Scavenging Activity (IC50, µg/mL) | Reference |
| 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) | 4.5 ± 0.2 | |
| Ethyl 6-hydroxy-2-methyl-2H-chromene-3-carboxylate | 8.2 ± 0.5 | |
| Methyl 6-hydroxy-2-methyl-2H-chromene-3-carboxylate | 10.1 ± 0.7 |
Applications in Medicinal Chemistry and Drug Discovery
Use as a Scaffold or Intermediate in the Synthesis of More Complex Bioactive Molecules
The 2H-chromene-3-carboxylate scaffold is a valuable building block in synthetic and medicinal chemistry. evitachem.com It serves as a key intermediate for creating large libraries of derivatives for high-throughput screening. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for the synthesis of more complex molecules with tailored biological activities. nih.govrsc.orgnih.gov
Patented Applications and Therapeutic Area Investigations
Patents exist for chemical structures containing the ethyl 2-oxo-2H-chromene-3-carboxylate core, indicating commercial interest in this class of compounds for various applications. nih.gov These investigations span multiple therapeutic areas, leveraging the diverse biological activities inherent to the chromene scaffold.
Computational Studies and Molecular Modeling of 2h Chromene 3 Carboxylate Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in structure-based drug design for screening virtual libraries of compounds and identifying potential drug candidates. nih.govdntb.gov.ua The process involves preparing the ligand and target protein structures and then using a scoring function to estimate the binding affinity for different conformations. nih.gov
For chromene derivatives, molecular docking has been employed to understand their interaction with various biological targets. For instance, studies have shown that coumarin-based compounds can bind effectively within the active sites of enzymes like carbonic anhydrase and 3CL protease. researchgate.netnih.gov Docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. In one study, docking data for a chromene derivative, 7h, indicated its potential to bind to and inhibit the enzyme InhA, a target for tuberculosis drugs. researchgate.net Similarly, docking studies on dihydropyrano[3,2-c]chromenes and 2-aminobenzochromenes were conducted to evaluate their effectiveness in treating liver fibrosis. nih.gov
The results from docking simulations are often presented with a docking score, which quantifies the binding affinity. Lower scores typically indicate a more favorable binding interaction.
Table 1: Example of Molecular Docking Data for a Chromene Derivative
| Parameter | Description |
|---|---|
| Target Protein | InhA (Enoyl-Acyl Carrier Protein Reductase) |
| Ligand | Chromene derivative 7h |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com This method calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, protein folding, and the stability of ligand-protein complexes. mdpi.comnih.gov MD simulations are particularly valuable for refining the results of molecular docking. While docking provides a static snapshot of the binding pose, MD simulations can confirm whether this pose is stable in a more realistic, dynamic environment that includes solvent effects. nih.govnih.gov
Table 2: MD Simulation Parameters for Protein-Ligand Stability Analysis
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Simulation Time | 30-500 ns | To observe the long-term stability of the complex. mdpi.com |
| Force Field | AMBER, OPLS3 | To define the potential energy and forces within the system. mdpi.com |
| Analysis Metric | Root Mean Square Deviation (RMSD) | To measure the average deviation of atomic positions from a reference structure, indicating stability. researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict the molecular geometry, vibrational frequencies (IR), and electronic properties of compounds like 2H-chromene-3-carboxylates. researchgate.netresearchgate.net DFT calculations can provide a deeper understanding of a molecule's reactivity and stability. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netsemanticscholar.org The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attacks. researchgate.net Furthermore, DFT can be used to calculate the Molecular Electrostatic Potential (ESP), which maps the charge distribution and helps identify regions involved in intermolecular interactions. researchgate.net Theoretical calculations of structural parameters, such as bond lengths and angles, often show excellent agreement with experimental data from X-ray crystallography. researchgate.netsemanticscholar.org For instance, DFT calculations using the B3LYP/6-31G(d,p) basis set have been successfully used to optimize the geometry and predict the spectroscopic properties of methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate. researchgate.net
Table 3: DFT-Calculated Properties for a 2H-Chromene-3-Carboxylate Derivative
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are correlated with changes in their physicochemical properties, which can be quantified using molecular descriptors. wikipedia.org These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular shape), or hydrophobic (e.g., partition coefficient). nih.gov
For chromene derivatives, QSAR studies have been conducted to predict their cytotoxic effects against cancer cell lines. nih.gov In a typical QSAR study, a dataset of compounds with known activities is used to build a regression or classification model. This model can then be used to predict the activity of new, untested compounds. For example, a study on 3-styryl-2H-chromenes identified several descriptors related to molecular shape and flatness that were significantly correlated with tumor-selectivity. nih.gov Such models are valuable tools for lead optimization, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency and selectivity. wikipedia.org
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction models are used early in the drug discovery process to filter out compounds that are likely to fail in later stages due to poor pharmacokinetics. srce.hrresearchgate.net These computational models predict various properties based on the molecular structure.
Key predicted properties often include adherence to Lipinski's Rule of Five, which assesses drug-likeness and potential for oral absorption. mdpi.com Other important predictions involve Caco-2 permeability (an indicator of intestinal absorption), plasma protein binding, and metabolic stability. researchgate.neteurekaselect.com For coumarin (B35378) derivatives, in silico ADMET (ADME and Toxicity) investigations have been performed to evaluate their drug-likeness. mdpi.com Studies have shown that many synthesized coumarin derivatives satisfy Lipinski's rules without violations and exhibit good predicted absorption percentages, suggesting they could be orally active drugs. mdpi.com These predictions help guide the modification of lead compounds to improve their pharmacokinetic profiles. srce.hr
Table 4: Common In Silico ADME Predictions for Drug Candidates
| Predicted Property | Description | Importance |
|---|---|---|
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral absorption potential (e.g., molecular weight < 500, logP < 5). mdpi.com | Filters for compounds with poor oral bioavailability. |
| Caco-2 Permeability | Predicts the rate of passage through the intestinal cell layer. eurekaselect.com | Indicates potential for oral absorption. |
| Percent Absorption (%ABS) | An estimation of the extent of oral absorption in humans. mdpi.com | Guides selection of orally active candidates. |
Future Perspectives and Emerging Research Directions for 2h Chromene 3 Carboxylate Compounds
Development of Novel and Efficient Synthetic Strategies for Complex Derivatives
The synthesis of 2H-chromene-3-carboxylates and their derivatives is a dynamic area of research, with a continuous drive towards more efficient, versatile, and environmentally friendly methods. rsc.org A common and established route involves the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds like diethyl malonate, often catalyzed by a base such as piperidine (B6355638). researchgate.netnih.gov This is typically followed by an intramolecular cyclization. researchgate.net
Recent advancements also include the use of novel catalytic systems to drive these transformations. Rhodium(III)-catalyzed C-H activation and annulation cascades have emerged as a powerful tool for the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. acs.orgorganic-chemistry.org This redox-neutral process represents a significant step forward in creating these scaffolds with high atom economy. acs.org Furthermore, the exploration of base-promoted chemodivergent strategies allows for the selective construction of either 2H-chromen-2-one or more complex chromeno[2,3-c]pyrrole scaffolds from the same starting materials, simply by altering the base used. acs.org
The table below summarizes some of the synthetic methods employed for preparing 2H-chromene-3-carboxylate and related derivatives.
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |
| Knoevenagel Condensation | Salicylaldehyde (B1680747), Diethyl malonate | Piperidine, Acetic acid | Ethyl 2-oxo-2H-chromene-3-carboxylate | nih.gov |
| Knoevenagel Condensation | Aromatic azosalicylaldehydes, Active methylene compounds | Piperidine | 2H-Chromene-3-carboxylate derivatives | researchgate.net |
| Rh(III)-Catalyzed C-H Activation | N-phenoxyacetamides, Methyleneoxetanones | [Cp*RhCl2]2, CsOAc | 2H-Chromene-3-carboxylic acids | acs.orgorganic-chemistry.org |
| One-pot Three-component Reaction | Aromatic aldehydes, Malononitrile (B47326)/Methyl cyanoacetate, 4-Hydroxycoumarin | Piperidine/Triethylamine/Sodium carbonate | Dihydropyrano[2,3-c]chromenes | researchgate.net |
| Base-Promoted Annulation | 2-Hydroxyphenyl-substituted p-QMs, α-Alkylidene succinimides | K2CO3 or Cs2CO3 | 2H-Chromen-2-ones or Chromeno[2,3-c]pyrroles | acs.org |
Identification and Validation of New Molecular Targets and Biological Pathways
A significant frontier in 2H-chromene-3-carboxylate research is the identification and validation of novel molecular targets and the elucidation of the biological pathways through which these compounds exert their effects. The broad spectrum of biological activities reported for this class of compounds suggests that they interact with multiple cellular targets. orientjchem.org
For example, certain 2H-chromene derivatives have been identified as potent inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII, which are recognized as important targets for the treatment of hypoxic tumors. tandfonline.com Docking studies have provided insights into the binding modes of these compounds within the active site of the enzyme, guiding further structural optimization for enhanced potency and selectivity. tandfonline.com
Other identified molecular targets include DNA gyrase B, an essential bacterial enzyme, which is inhibited by some novel chromene derivatives, explaining their antimicrobial activity. bac-lac.gc.ca Additionally, some chromene-based compounds have shown inhibitory effects on enzymes like aromatase, which is relevant in the context of breast cancer treatment. nih.govfrontiersin.org The anti-inflammatory properties of certain coumarin (B35378) derivatives are also an active area of investigation. sapub.org
Future research will likely focus on employing advanced techniques such as chemical proteomics and high-throughput screening to systematically identify new protein targets for 2H-chromene-3-carboxylate libraries. Validating these targets will be crucial for understanding their mechanism of action and for the rational design of next-generation drugs with improved efficacy and reduced side effects.
Applications in Chemical Biology and Development of Molecular Probes
The inherent physicochemical properties of the 2H-chromene scaffold, including its frequent fluorescence, make it an attractive framework for the development of molecular probes for chemical biology applications. bac-lac.gc.ca These probes can be used to visualize and study biological processes in real-time, providing valuable tools for understanding cellular function and disease mechanisms.
For instance, fluorescent 2H-pyrano[2,3-f]chromene derivatives have been synthesized and shown to possess good fluorescence quantum yields, making them suitable for imaging applications. bac-lac.gc.ca The development of chromene-based fluorescent probes could be directed towards sensing specific ions, reactive oxygen species, or even tracking the localization of particular enzymes or receptors within the cell.
Furthermore, the 2H-chromene-3-carboxylate scaffold can be functionalized with various reactive groups or reporter tags to create versatile molecular probes. These can be used in activity-based protein profiling (ABPP) to identify and characterize enzyme function in complex biological systems. The design and synthesis of such probes will undoubtedly contribute to a deeper understanding of the biological roles of their targets.
Exploration of Sustainable and Eco-friendly Synthesis Approaches
In line with the growing emphasis on green chemistry, a key future direction for the synthesis of 2H-chromene-3-carboxylates is the exploration of more sustainable and eco-friendly approaches. This involves the use of greener solvents, catalysts, and energy sources to minimize the environmental impact of chemical synthesis.
The use of aqueous media for the synthesis of dihydropyrano[2,3-c]chromene derivatives is a step in this direction. researchgate.net Another promising strategy is the use of solvent-free reaction conditions, such as ball milling, which has been successfully applied to the synthesis of 3-nitro-2H-chromenes. organic-chemistry.org
The development of reusable, heterogeneous catalysts is also a major focus. For example, sulfonic acid-functionalized metal-organic frameworks (MOFs) have been shown to be highly efficient heterogeneous catalysts for the three-component cyclocondensation to produce chromene derivatives. researchgate.net The use of biocatalysts or organocatalysts, which are often more environmentally benign than their metal-based counterparts, is another area of active research. Future efforts will likely concentrate on expanding the repertoire of green synthetic methods for the production of complex 2H-chromene-3-carboxylate derivatives, making their synthesis more sustainable and cost-effective.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Oxobutyl 2H-chromene-3-carboxylate, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves coupling chromene-3-carboxylic acid derivatives with 3-oxobutyl groups. For example, analogous chromene esters are synthesized via base-mediated nucleophilic substitution (e.g., K₂CO₃ in dry DMF under reflux) . Reaction optimization should focus on solvent polarity, temperature, and stoichiometric ratios. Monitoring via TLC and purification via silica gel column chromatography (using ethyl acetate/hexane gradients) ensures reproducibility .
Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous chromene derivatives (e.g., diethylamino-substituted chromenes show characteristic aromatic proton splitting at δ 6.5–8.5 ppm and carbonyl signals near δ 160–165 ppm) .
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) confirms bond lengths/angles and supramolecular packing . For example, chromene esters often exhibit planar chromene cores with ester substituents influencing crystal packing .
Q. How can purity and stability be assessed under varying storage conditions?
- Methodological Answer : Use HPLC with UV detection (λ = 254–280 nm) to monitor degradation. Accelerated stability studies (40°C/75% RH for 1–3 months) combined with mass spectrometry identify hydrolytic or oxidative byproducts. Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize ester bond hydrolysis .
Advanced Research Questions
Q. How can hydrogen-bonding networks in crystalline this compound be analyzed to predict solubility and reactivity?
- Methodological Answer : Employ graph-set analysis (e.g., Etter’s formalism) on X-ray data to classify hydrogen bonds (e.g., D⋯A distances, angles). For chromene derivatives, intermolecular O–H⋯O or C–H⋯O interactions often form chains or rings, influencing solubility and melting points . Computational tools like Mercury (CCDC) visualize packing motifs and quantify lattice energies .
Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., COX-2 inhibition for anti-inflammatory activity) across multiple cell lines to rule out cell-specific artifacts .
- Molecular docking : Compare binding poses (e.g., AutoDock Vina) with crystallographic data to validate target engagement. Discrepancies may arise from solvation effects or conformational flexibility .
Q. How can SHELX software improve refinement of crystallographic data for chromene derivatives?
- Methodological Answer : Use SHELXL for high-resolution refinement by adjusting parameters like HKLF 4 for twinned data or SIMU for anisotropic displacement. For low-resolution data, apply restraints (e.g., DFIX for bond lengths) and validate via R-factor convergence (<5%) .
Q. What role do substituents (e.g., oxobutyl groups) play in modulating biological activity, and how can SAR be systematically studied?
- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (e.g., methyl to pentyl esters) and test in bioassays (e.g., NF-κB inhibition). Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values .
Q. How can computational methods predict regioselectivity in derivatization reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) to map electrostatic potential surfaces. Nucleophilic attack typically occurs at the chromene C-4 position due to higher electron density .
Methodological Tables
Table 1 : Key Crystallographic Data for Chromene Derivatives (Adapted from )
| Parameter | Value for 4-Chlorophenyl Derivative |
|---|---|
| Space group | P 1 |
| R-factor | 0.040 |
| C–O bond length (Å) | 1.214 |
| Hydrogen-bond motifs | C(6) chains via O–H⋯O |
Table 2 : NMR Chemical Shifts for Chromene Esters
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| Chromene C-4 | 6.51 | d (J=2.3 Hz) |
| Ester carbonyl | 164.20 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
